1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a phenylphenoxy group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 4-phenylphenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylphenoxy group can interact with hydrophobic regions of biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Diphenylamino)phenyl)ethanone: Similar in structure but lacks the hydroxyl groups.
2,4-Dihydroxybenzophenone: Contains hydroxyl groups but differs in the overall structure.
4-Phenylphenol: A simpler structure with only one phenyl ring.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one is unique due to the combination of hydroxyl groups and the phenylphenoxy moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-16-8-11-18(19(22)12-16)20(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12,21-22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCCBWGOQFOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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